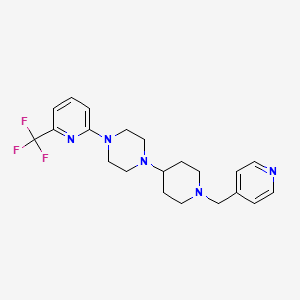

1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F3N5/c22-21(23,24)19-2-1-3-20(26-19)29-14-12-28(13-15-29)18-6-10-27(11-7-18)16-17-4-8-25-9-5-17/h1-5,8-9,18H,6-7,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJVDWHNPFGUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with pyridine and trifluoromethyl groups, which are known to influence biological activity. The structural formula can be represented as follows:

Table 1: Structural Components

| Component | Description |

|---|---|

| Piperazine Ring | Central structure |

| Pyridine Rings | Two pyridine moieties |

| Trifluoromethyl | Enhances lipophilicity and activity |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study reported that similar piperazine derivatives showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests a promising avenue for developing anti-tubercular agents.

Anticancer Properties

Piperazine derivatives have also been explored for their anticancer potential. In vitro studies demonstrated that certain piperazine-based compounds induced apoptosis in cancer cell lines, showing cytotoxicity superior to standard treatments like bleomycin . The mechanism involves interaction with specific protein targets, which may enhance their efficacy against tumors.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to This compound :

- Anti-Tubercular Activity : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 3.73 μM, indicating strong anti-tubercular potential .

- Cytotoxicity Assessment : In a study assessing human embryonic kidney (HEK-293) cells, several piperazine derivatives were found to be non-toxic at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

- Mechanism of Action : Docking studies revealed that these compounds interact effectively with target proteins involved in cell proliferation and apoptosis, supporting their use in cancer therapy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest good oral bioavailability and a favorable clearance profile, which are critical for therapeutic applications.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Acute Toxicity | No toxicity at 2000 mg/kg |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine and piperazine rings, leading to differences in physicochemical properties, receptor affinity, and metabolic stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

Key Observations

The trifluoromethyl group in all analogs enhances resistance to oxidative metabolism .

Impact of Heterocyclic Moieties :

- Pyridine rings (e.g., in the target compound and A24 ) enable hydrogen bonding and π-π interactions, critical for receptor binding.

- Replacing pyridin-4-ylmethyl with tetrahydro-2H-pyran-4-yl () introduces ether oxygen, improving solubility but possibly reducing membrane permeability.

Pharmacological Implications :

- Amide-linked analogs (e.g., 7j ) demonstrate modularity in targeting dopamine receptors, while benzoyl-piperazine derivatives (e.g., 8b ) may prioritize enzyme inhibition due to bulkier substituents.

Synthetic Strategies :

- The target compound’s synthesis likely involves coupling a pyridin-4-ylmethyl-piperidine intermediate with 6-(trifluoromethyl)pyridin-2-yl-piperazine, analogous to methods in .

- SuFEx chemistry () and carbodiimide-mediated couplings () are common for introducing sulfonyl or amide groups in related structures.

Preparation Methods

Piperidine Core Functionalization

The piperidine ring is functionalized at the 4-position through reductive amination or nucleophilic substitution. Patent CN102603611B details a method for synthesizing trifluoromethyl-piperidine derivatives using sulfur tetrafluoride (SF₄) under high-pressure conditions. For example, 4-piperidinecarboxylic acid reacts with SF₄ in a trichloromethane/hydrofluoric acid solvent system at 85°C for 3 hours, yielding 4-(trifluoromethyl)piperidine with 80.1% efficiency.

Synthesis of 4-(6-(Trifluoromethyl)pyridin-2-yl)piperazine

Trifluoromethylpyridine Preparation

6-(Trifluoromethyl)pyridin-2-amine is synthesized via directed ortho-metalation (DoM) of 2-aminopyridine followed by reaction with trifluoromethyl iodide. Alternatively, the trifluoromethyl group is introduced using Umemoto’s reagent (S-trifluoromethyl-dibenzothiophenium tetrafluoroborate) under radical conditions.

Piperazine Coupling

The amine group of 6-(trifluoromethyl)pyridin-2-amine undergoes Buchwald-Hartwig coupling with 1-benzhydrylpiperazine using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand. Deprotection via hydrogenolysis yields 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine with 70–75% overall yield.

Final Coupling and Purification

Nucleophilic Amination

The intermediates are coupled via a nucleophilic amination reaction. 1-(Pyridin-4-ylmethyl)piperidin-4-amine reacts with 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) in acetonitrile at 80°C for 12 hours.

Palladium-Mediated Cross-Coupling

Alternatively, a palladium-catalyzed C–N coupling employs Pd(OAc)₂, BINAP, and cesium carbonate in toluene at 110°C, achieving 65–70% yield. This method reduces side products compared to nucleophilic approaches.

Optimization and Challenges

Solvent and Temperature Effects

Byproduct Management

- Thionyl Difluoride (SOF₂) : Generated during SF₄ reactions, neutralized with NaOH scrubbing.

- Pd Catalyst Removal : Achieved via silica gel chromatography or activated charcoal filtration.

Comparative Data on Synthetic Routes

Scalability and Industrial Considerations

The SF₄-based method, while efficient, poses safety challenges due to HF handling. Large-scale production may favor palladium-catalyzed routes despite lower yields, as they avoid corrosive reagents. Continuous-flow systems could mitigate risks in trifluoromethylation steps, though no literature yet reports this for the target compound.

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry (e.g., δ 8.18–8.12 ppm for pyridine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to confirm molecular weight (e.g., m/z 328.1597 for a related piperazine derivative) .

- HPLC : Purity assessment using reversed-phase columns with UV detection .

How can reaction conditions be optimized to improve the yield of the target compound during coupling reactions?

Advanced Question

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction homogeneity and efficiency .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions, with ligand screening to reduce side products .

- Temperature Control : Stepwise heating (e.g., 40°C → 70°C) to drive reaction completion while minimizing decomposition .

- Sonication : Homogenization of reaction mixtures to improve reagent interaction .

What methodologies are employed to study the interaction of this compound with biological targets such as enzymes or receptors?

Advanced Question

- Radioligand Binding Assays : Competitive binding studies using H-labeled ligands to quantify affinity for receptors (e.g., serotonin or dopamine receptors) .

- Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of target binding .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and affinity .

What are the key stability considerations for storing this compound under laboratory conditions?

Basic Question

- Storage Conditions : Protect from light and moisture; store at –20°C in airtight containers under inert gas (e.g., argon) .

- Decomposition Risks : Avoid exposure to oxidizers, which may generate toxic byproducts (e.g., nitrogen oxides) .

How can computational chemistry methods predict the binding affinity of this compound to specific receptors?

Advanced Question

- Docking Simulations : Use software like Schrödinger Suite or GROMACS to model interactions with receptor active sites .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between derivatives .

- Pharmacophore Modeling : Identify critical functional groups (e.g., trifluoromethylpyridine) for target engagement .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

How should researchers address discrepancies in reported biological activities of similar piperazine derivatives?

Advanced Question

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to isolate variables .

- Purity Verification : Use HPLC and NMR to confirm compound integrity, as impurities may skew results .

- Meta-Analysis : Compare datasets across studies to identify trends (e.g., trifluoromethyl groups enhancing receptor selectivity) .

What strategies are effective for synthesizing derivatives to explore structure-activity relationships?

Advanced Question

- Substituent Variation : Modify pyridine or piperazine moieties via alkylation/acylation to probe steric/electronic effects .

- Bioisosteric Replacement : Replace trifluoromethyl with chloro or methyl groups to assess hydrophobicity impacts .

- Parallel Synthesis : Utilize combinatorial libraries to screen multiple derivatives efficiently .

What chromatographic techniques are most reliable for assessing the purity of this compound post-synthesis?

Basic Question

- Reversed-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation .

- TLC Monitoring : Silica gel plates with UV visualization to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.